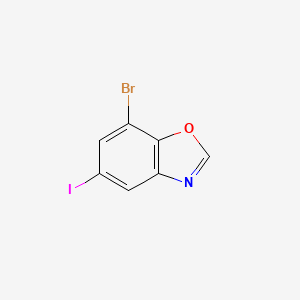

7-Bromo-5-iodo-1,3-benzoxazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

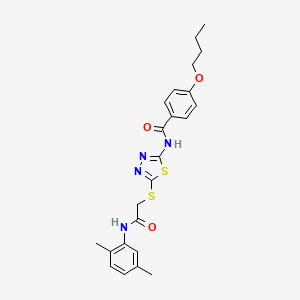

7-Bromo-5-iodo-1,3-benzoxazole is a compound with the molecular weight of 323.92 . It is a solid at ambient temperature .

Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . The traditional approach for benzoxazole synthesis involves the condensation of 2-aminophenol with various carbonyl compounds under different reaction conditions .Molecular Structure Analysis

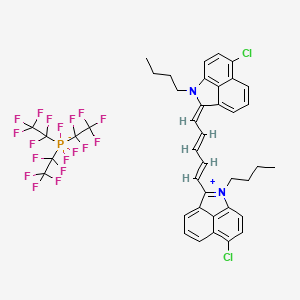

The IUPAC name of 7-Bromo-5-iodo-1,3-benzoxazole is 7-bromo-5-iodobenzo[d]oxazole . Its InChI code is 1S/C7H3BrINO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H .Chemical Reactions Analysis

While specific chemical reactions involving 7-Bromo-5-iodo-1,3-benzoxazole are not available, benzoxazole derivatives have been used as starting materials for different mechanistic approaches in drug discovery .Physical And Chemical Properties Analysis

7-Bromo-5-iodo-1,3-benzoxazole is a solid at ambient temperature . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthetic Organic Chemistry

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Medicinal Chemistry

Benzoxazole derivatives have been found to exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities . These include anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Pharmaceutical Applications

In the pharmaceutical industry, benzoxazole derivatives have been used in the synthesis of various drugs . For example, a new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal and anticancer activities .

Antimicrobial Activity

Benzoxazole compounds have shown significant antimicrobial activity against various bacterial and fungal strains . For instance, compound 19 (MIC an = 2.40 × 10 −3 µM) was most potent against A. niger and compound 1 (MIC ca = 0.34 × 10 −3 µM) was most effective against C. albicans .

Anticancer Activity

Benzoxazole derivatives have also demonstrated anticancer activity. In a study, compounds 4, 6, 25 and 26 had the best anticancer activity in comparison to 5-fluorouracil .

Industrial Applications

In the industrial sector, benzoxazole derivatives are used as intermediates for the preparation of new biological materials .

Green Chemistry

Benzoxazole synthesis using nanocatalysts has been introduced as a part of green chemistry . For instance, a new magnetic solid acid nano-catalyst ([Fe 3O 4@SiO 2@Am-PPC-SO 3H] [HSO 4]) was used for benzoxazole synthesis (3) using 2-aminophenol (1) and aldehyde (2) in water under reflux conditions for about 45 min and found 79–89% yield .

Safety and Hazards

Orientations Futures

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions of 7-Bromo-5-iodo-1,3-benzoxazole could involve its use in the synthesis of new drugs and biological materials.

Mécanisme D'action

Target of Action

7-Bromo-5-iodo-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Mode of Action

Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . The presence of electron-withdrawing groups has been found to improve the antimicrobial activity against certain bacteria and fungi .

Biochemical Pathways

Benzoxazole derivatives have been shown to interact with a variety of biochemical pathways due to their wide spectrum of pharmacological activities .

Result of Action

Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities . For instance, certain benzoxazole compounds have been found to have high antimicrobial activity with minimum inhibitory concentration (MIC) values comparable to ofloxacin and fluconazole .

Action Environment

The synthesis of benzoxazole derivatives has been carried out under various reaction conditions, suggesting that the chemical environment can influence the properties of these compounds .

Propriétés

IUPAC Name |

7-bromo-5-iodo-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrINO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYYYYZFFLRBBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1N=CO2)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-5-iodo-1,3-benzoxazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Chlorocyclopropyl)sulfinyl]benzene](/img/structure/B2388599.png)

![(3-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2388604.png)

![2-((4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2388608.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)

![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2388613.png)

![5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2388620.png)